Methyl 6-methyl-5-(trifluoromethyl)picolinate Methyl 6-methyl-5-(trifluoromethyl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870587
InChI: InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-7(13-5)8(14)15-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol

Methyl 6-methyl-5-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC15870587

Molecular Formula: C9H8F3NO2

Molecular Weight: 219.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methyl-5-(trifluoromethyl)picolinate -

Specification

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
IUPAC Name methyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-7(13-5)8(14)15-2/h3-4H,1-2H3
Standard InChI Key VDUCJLBIJBSPTC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)C(=O)OC)C(F)(F)F

Introduction

Methyl 6-methyl-5-(trifluoromethyl)picolinate is a fluorinated organic compound that is a derivative of picolinic acid. It features a methyl group at the 6-position and a trifluoromethyl group at the 5-position of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it of interest for various applications, particularly in drug development.

Synthesis

The synthesis of methyl 6-methyl-5-(trifluoromethyl)picolinate typically involves the reaction of 5-methyl-3-(trifluoromethyl)pyridine with methanol in the presence of a suitable catalyst. This reaction is generally conducted under reflux conditions to ensure complete conversion of starting materials into the desired product. Purification methods such as distillation or chromatography are employed to isolate the pure compound.

Biological Activity

Preliminary studies suggest that methyl 6-methyl-5-(trifluoromethyl)picolinate exhibits significant biological activity due to its structural features. It may interact with specific enzymes and receptors, influencing various biochemical pathways. The compound's potential applications include anti-inflammatory and antimicrobial activities, although further research is necessary to elucidate its precise mechanisms of action.

Comparison with Analogues

Methyl 6-methyl-5-(trifluoromethyl)picolinate is distinct from its analogues due to its specific substitution pattern. For example, methyl 6-fluoro-5-(trifluoromethyl)picolinate contains fluorine instead of a methyl group at the 6-position, which affects its electronic properties and reactivity. Methyl 6-chloro-5-(trifluoromethyl)picolinate features chlorine at the 6-position, altering its stability and reactivity compared to the methyl-substituted compound.

CompoundSubstitution at 6-PositionMolecular Formula
Methyl 6-methyl-5-(trifluoromethyl)picolinateMethylC₉H₈F₃NO₂
Methyl 6-fluoro-5-(trifluoromethyl)picolinateFluorineC₈H₅F₄NO₂
Methyl 6-chloro-5-(trifluoromethyl)picolinateChlorineC₈H₅ClF₃NO₂

Future Research Directions

Further research is needed to fully explore the potential applications of methyl 6-methyl-5-(trifluoromethyl)picolinate. This includes detailed studies on its mechanism of action, toxicity profiles, and efficacy in various biological systems. Additionally, optimizing its synthesis for industrial-scale production could enhance its availability for pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator